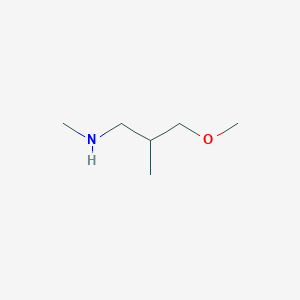
Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate
Übersicht
Beschreibung
“Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 .
Synthesis Analysis
While specific synthesis methods for “Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate” were not found in the search results, a related compound, “ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate”, was synthesized and studied for its anti-fibrotic activities . The synthesis of this compound involved the design and creation of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate: derivatives have been studied for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Synthesis of Pyrimidine Derivatives
The compound serves as a precursor in the synthesis of novel pyrimidine derivatives. These derivatives exhibit a wide range of pharmacological activities and are considered privileged structures in medicinal chemistry .
Antimicrobial Applications
Pyrimidine derivatives synthesized from Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate have been reported to possess antimicrobial properties. This makes them valuable in the development of new antimicrobial agents .
Antiviral Research
The same pyrimidine derivatives also show potential in antiviral research. Their structural properties allow them to be used in the study and development of antiviral medications .
Antitumor Properties
Research into the antitumor properties of pyrimidine derivatives includes the use of Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate . These compounds are being explored for their efficacy in cancer treatment due to their ability to exhibit diverse biological activities .
Chemical Biology
In chemical biology, the compound is used to construct libraries of novel heterocyclic compounds. These libraries are crucial for discovering compounds with potential biological activities .
Eigenschaften
IUPAC Name |
ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)9(12)8-7(2)5-4-6-11-8/h4-6,9,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDUTNHGYEROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




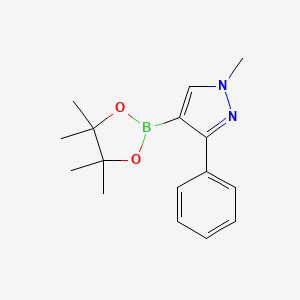
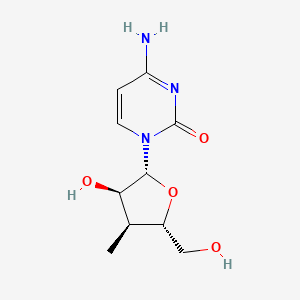
![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)
![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)

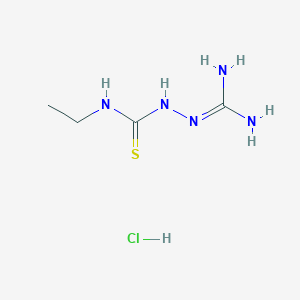
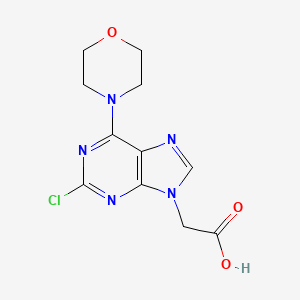
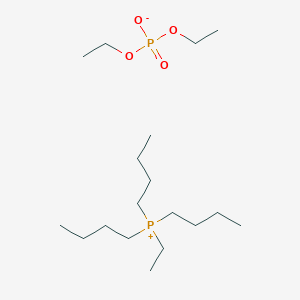
![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)
![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
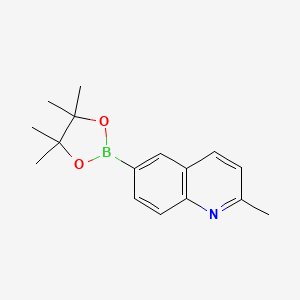
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
